N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor Structure-activity relationship Chemical probe

This research compound offers a distinct substitution pattern unavailable in any characterized imidazo[1,2-b]pyridazine inhibitor. The 2-cyclopropyl and 6-(3-chlorophenyl)carboxamide vector provides novel steric and electronic features for kinase selectivity screening and SAR exploration. Ideal for organizations building proprietary libraries or seeking a structurally differentiated probe for unbiased kinome profiling. In-house QC (NMR, LCMS, HPLC) is strongly advised due to limited public characterization data.

Molecular Formula C16H13ClN4O
Molecular Weight 312.75 g/mol
CAS No. 2549043-53-8
Cat. No. B6454816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2549043-53-8
Molecular FormulaC16H13ClN4O
Molecular Weight312.75 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C16H13ClN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22)
InChIKeyXAITVUZLUATBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549043-53-8): Chemical Identity and Scaffold Context


N-(3-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549043-53-8) is a fully synthetic, small-molecule heterocycle (C₁₆H₁₃ClN₄O, MW 312.75 g/mol) built on the imidazo[1,2-b]pyridazine core [1]. This scaffold is a privileged structure in kinase drug discovery, having yielded clinical and preclinical inhibitors of VEGFR2, AKT1/2, DYRK1A, Haspin, p38 MAP kinase, IKKβ, and CDK2 [2][3]. The compound’s distinguishing structural features are a cyclopropyl group at the 2-position and a 3-chlorophenyl carboxamide at the 6-position—substitution patterns that differ from all well-characterized members of the class [1].

Why N-(3-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Replaced by Other Imidazo[1,2-b]pyridazine Derivatives


The imidazo[1,2-b]pyridazine scaffold is not a uniform pharmacophore; the identity and position of substituents radically alter kinase selectivity, binding mode (Type I vs. Type II), and cellular potency [1]. For example, TAK-593 achieves VEGFR2 IC₅₀ of 0.95 nM through a 2-acylamino-6-phenoxy substitution pattern and a two-step slow-binding mechanism [2], while BAY 1125976 inhibits AKT1/2 allosterically (IC₅₀ 5.2/18 nM) via a 2,3-diaryl substitution array that targets the kinase–PH domain interface . SAR studies on Haspin and DYRK1A inhibitors further demonstrate that even minor changes at the 2- and 6-positions can invert selectivity profiles or abolish cellular activity entirely [3][4]. Consequently, substituting N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide with a different 2- or 6-substituted analog—without explicitly matched biological data—carries a high risk of obtaining a compound with an entirely divergent target profile and potency.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide


Unique 2-Cyclopropyl / 6-(3-Chlorophenyl)carboxamide Substitution Pattern Among Characterized Imidazo[1,2-b]pyridazine Kinase Inhibitors

N-(3-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide carries a substitution pattern not found in any published, well-characterized imidazo[1,2-b]pyridazine kinase inhibitor [1]. The closest structurally characterized analogs—TAK-593 (VEGFR2 IC₅₀ = 0.95 nM) and BAY 1125976 (AKT1 IC₅₀ = 5.2 nM)—use entirely different substitution arrays: TAK-593 bears a 2-cyclopropylcarbonylamino-6-phenoxy motif, while BAY 1125976 has 2-(4-aminocyclobutyl)phenyl and 3-phenyl groups [2]. No published SAR study has evaluated the impact of a 3-chlorophenyl carboxamide at the 6-position combined with a 2-cyclopropyl substituent on kinase selectivity or potency [1].

Kinase inhibitor Structure-activity relationship Chemical probe

Explicit Limitation: No Published Quantitative Biological Data Available for This Compound

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and authoritative databases (conducted April 2026) yielded zero publications, patents, or curated bioactivity records containing quantitative IC₅₀, Kd, Ki, or cellular activity data for N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide [1]. Claims of AAK1 inhibitory activity or cytotoxicity (IC₅₀ ~5–7 μM against MCF-7/A549 cells) found on non-authoritative vendor platforms could not be verified against any primary source and must be treated as unsubstantiated [1]. By contrast, the imidazo[1,2-b]pyridazine class has multiple members with well-characterized activity profiles: TAK-593 (VEGFR2 IC₅₀ = 0.95 nM, >200-kinase selectivity panel) [2] and BAY 1125976 (AKT1/2 IC₅₀ = 5.2/18 nM, 227-kinase panel) .

Data gap Procurement risk Uncharacterized compound

Appropriate Research and Procurement Scenarios for N-(3-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549043-53-8)


Novel Kinase Selectivity Panel Screening

Given the absence of any published selectivity profile, this compound is best deployed as a structurally novel probe in broad kinase selectivity panels (e.g., 200–400 kinase screens). The 2-cyclopropyl / 6-(3-chlorophenyl)carboxamide substitution pattern is absent from all characterized imidazo[1,2-b]pyridazine inhibitors, suggesting a distinct selectivity fingerprint may emerge from unbiased screening [1]. Results should be benchmarked against publicly available profiles for TAK-593 and BAY 1125976 to assess differential kinome coverage.

Structure-Activity Relationship (SAR) Expansion Studies

For medicinal chemistry programs exploring the imidazo[1,2-b]pyridazine scaffold, this compound provides a novel substitution vector at the 6-position (3-chlorophenyl carboxamide) not represented in published SAR datasets [1]. SAR studies on Haspin, DYRK1A, p38 MAP kinase, and IKKβ inhibitors have established that 6-position modifications critically influence both potency and selectivity [2], making systematic exploration of this substitution a logical next step for scaffold optimization.

Chemical Biology Tool Compound Development

The compound’s structural novelty makes it a candidate for development as a chemical biology tool, provided that target deconvolution (e.g., chemical proteomics, thermal shift assays) is performed as a first step. Unlike TAK-593 (VEGFR2/PDGFR tool) and BAY 1125976 (AKT1/2 chemical probe), which have established target annotations, this compound currently lacks a defined molecular target and must be characterized de novo before use as a pathway-specific tool [1].

Procurement for Custom Library Design

For organizations building proprietary screening libraries, this compound adds chemical diversity to imidazo[1,2-b]pyridazine-focused sets. Its cyclopropyl and 3-chlorophenyl substituents represent steric and electronic features not duplicated by commercially available, well-characterized class members [1]. Procurement should be accompanied by in-house QC (NMR, LCMS, HPLC purity) and solubility determination, as no vendor-independent analytical characterization data are publicly available.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.